molecular formula C19H19FN6O2 B2786245 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380179-84-8

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2786245
CAS No.: 2380179-84-8
M. Wt: 382.399
InChI Key: IFKDVDHSDKIPBN-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro and methoxyphenyl group, a piperazine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methoxybenzaldehyde with fluorinated reagents under basic conditions to introduce the fluoro group.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and the pyrimidine intermediate.

    Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring by reacting the piperazine-pyrimidine intermediate with hydrazine derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, varying pH conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a valuable compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)pyrimidin-2-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone
  • [4-(4-Fluorophenyl)pyrimidin-2-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone
  • [4-(4-Methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone

Uniqueness

The uniqueness of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine lies in its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-28-14-4-2-13(3-5-14)17-16(20)18(22-12-21-17)25-8-10-26(11-9-25)19(27)15-6-7-23-24-15/h2-7,12H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKDVDHSDKIPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=NN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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